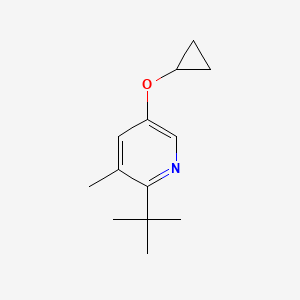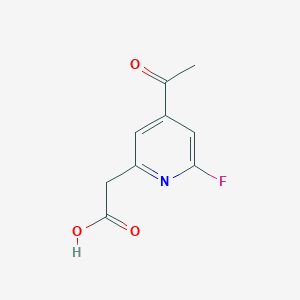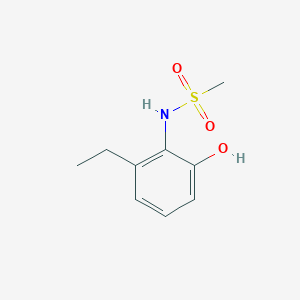
6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester typically involves the reaction of 6-bromo-2-cyclopentylpyridine with a boronic acid derivative. The process generally follows these steps:
Metalation: The 6-bromo-2-cyclopentylpyridine is treated with a metalation reagent, such as n-butyllithium, to form an organometallic intermediate.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Catalysts such as palladium or nickel, and solvents like methanol or water, are typically employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl or substituted alkene compounds.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group replaced by a hydrogen atom.
Aplicaciones Científicas De Investigación
6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is utilized in various scientific research fields:
Mecanismo De Acción
The primary mechanism of action for 6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. This process is crucial in the synthesis of various organic molecules, enabling the construction of complex molecular architectures .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
- 6-Quinolineboronic acid pinacol ester
Uniqueness
6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. The cyclopentyl group enhances its steric properties, making it suitable for selective reactions, while the pyridine ring provides additional electronic effects that can be leveraged in various synthetic applications .
Propiedades
Fórmula molecular |
C16H24BNO2 |
|---|---|
Peso molecular |
273.2 g/mol |
Nombre IUPAC |
2-cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-11-7-10-13(18-14)12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3 |
Clave InChI |
RABRWUASVVDQTC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




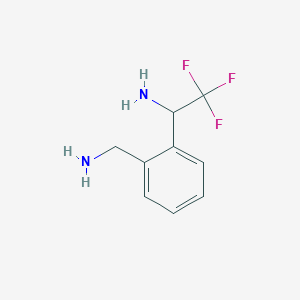
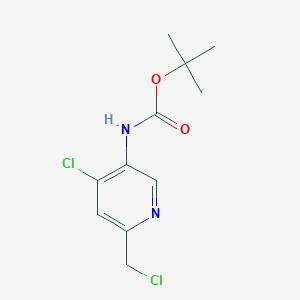
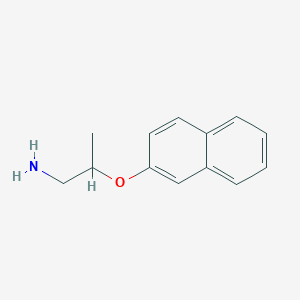
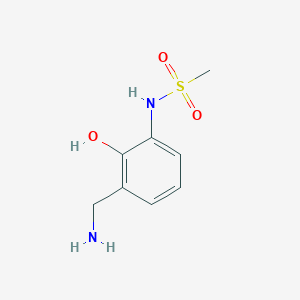



![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
